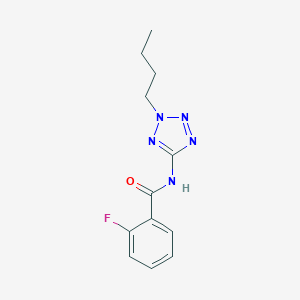
N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(2-furylmethyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(2-furylmethyl)thiourea, also known as BFTU, is a chemical compound commonly used in scientific research. BFTU is a thiourea derivative that has been shown to have a variety of biochemical and physiological effects.
作用机制
N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(2-furylmethyl)thiourea works by inhibiting the activity of enzymes involved in cell growth and proliferation. It also activates the p53 pathway, which is responsible for inducing apoptosis in cancer cells. N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(2-furylmethyl)thiourea has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition can lead to DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(2-furylmethyl)thiourea has been shown to have a variety of biochemical and physiological effects. It can induce apoptosis in cancer cells, prevent the formation of amyloid-beta plaques in Alzheimer's disease, and protect neurons from oxidative stress. N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(2-furylmethyl)thiourea has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(2-furylmethyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(2-furylmethyl)thiourea is also stable under normal laboratory conditions and has a long shelf life. However, there are also limitations to using N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(2-furylmethyl)thiourea in lab experiments. It can be toxic to cells at high concentrations, and its mechanism of action is not fully understood.
未来方向
There are several future directions for research on N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(2-furylmethyl)thiourea. One area of research is the development of N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(2-furylmethyl)thiourea derivatives with improved potency and selectivity. Another area of research is the investigation of N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(2-furylmethyl)thiourea's potential use in combination with other cancer therapies. Additionally, more research is needed to fully understand the mechanism of action of N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(2-furylmethyl)thiourea and its potential use in treating neurodegenerative diseases.
合成方法
N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(2-furylmethyl)thiourea can be synthesized using a variety of methods, including the reaction of 5-hydroxymethyl-1,3-benzodioxole with thiourea and 2-furylacetaldehyde. Another method involves the reaction of 5-chloromethyl-1,3-benzodioxole with thiourea and 2-furylacetaldehyde. Both methods result in the formation of N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(2-furylmethyl)thiourea as a white crystalline solid.
科学研究应用
N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(2-furylmethyl)thiourea has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(2-furylmethyl)thiourea has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.
属性
分子式 |
C14H12N2O4S |
|---|---|
分子量 |
304.32 g/mol |
IUPAC 名称 |
N-(furan-2-ylmethylcarbamothioyl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C14H12N2O4S/c17-13(9-3-4-11-12(6-9)20-8-19-11)16-14(21)15-7-10-2-1-5-18-10/h1-6H,7-8H2,(H2,15,16,17,21) |
InChI 键 |
JEWRSHUNJODUMM-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC(=S)NCC3=CC=CO3 |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC(=S)NCC3=CC=CO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B278279.png)

![2,6-dimethoxy-N-{[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}benzamide](/img/structure/B278282.png)
![N-(1-benzofuran-2-ylcarbonyl)-N'-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiourea](/img/structure/B278283.png)
![3,4,5-trimethoxy-N-{[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B278285.png)
![N-[3-(2-furyl)acryloyl]-N'-[2-(4-isobutyryl-1-piperazinyl)phenyl]thiourea](/img/structure/B278287.png)
![2-(4-chloro-3-methylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278288.png)
![3-(benzyloxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278289.png)
![5-(4-chlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B278291.png)
![N-{3-[(3-bromobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B278293.png)
![N-{3-[(3-bromo-4-methoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B278294.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B278300.png)
![N-[3-(butyrylamino)-4-methoxyphenyl]-2-furamide](/img/structure/B278301.png)
![N-[3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)phenyl]-2-furamide](/img/structure/B278303.png)